N-(3-cyclopropyl-3-hydroxypropyl)-4-(dimethylsulfamoyl)benzamide
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Overview
Description
N-(3-cyclopropyl-3-hydroxypropyl)-4-(dimethylsulfamoyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in medicinal chemistry. This compound features a cyclopropyl group, a hydroxypropyl chain, and a dimethylsulfamoyl group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyclopropyl-3-hydroxypropyl)-4-(dimethylsulfamoyl)benzamide typically involves multiple steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagent.
Hydroxypropyl Chain Introduction: The hydroxypropyl chain can be added via nucleophilic substitution or addition reactions.
Benzamide Core Formation: The benzamide core is usually synthesized through the reaction of an amine with a benzoyl chloride derivative.
Dimethylsulfamoyl Group Addition: The dimethylsulfamoyl group can be introduced using dimethylsulfamoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The dimethylsulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(3-cyclopropyl-3-hydroxypropyl)-4-(dimethylsulfamoyl)benzamide depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyclopropyl-3-hydroxypropyl)-4-(methylsulfamoyl)benzamide
- N-(3-cyclopropyl-3-hydroxypropyl)-4-(ethylsulfamoyl)benzamide
- N-(3-cyclopropyl-3-hydroxypropyl)-4-(propylsulfamoyl)benzamide
Uniqueness
N-(3-cyclopropyl-3-hydroxypropyl)-4-(dimethylsulfamoyl)benzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Biological Activity
N-(3-cyclopropyl-3-hydroxypropyl)-4-(dimethylsulfamoyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound can be classified as a sulfamoyl benzamide derivative. Its structure consists of a benzamide core substituted with a dimethylsulfamoyl group and a cyclopropyl-hydroxypropyl moiety. The synthesis typically involves multi-step organic reactions starting from readily available precursors, using methods such as cyclization and functional group modifications.
Synthetic Route Overview
- Formation of the Benzamide Core : Starting materials are reacted to form the benzamide structure.
- Introduction of the Dimethylsulfamoyl Group : This is achieved through sulfonation reactions.
- Cyclopropyl-Hydroxypropyl Substitution : The cyclopropyl and hydroxypropyl groups are introduced via nucleophilic substitution reactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical pathways.
- Enzyme Inhibition : The compound may inhibit specific enzymes, modulating their activity and affecting downstream signaling pathways.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing physiological responses.
Pharmacological Profiles
Research indicates that compounds in this class exhibit a range of pharmacological effects:
- Antimicrobial Activity : Some sulfamoyl benzamides have demonstrated significant antimicrobial properties, making them candidates for further development in treating infections.
- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer activity, possibly through apoptosis induction in cancer cells.
- Neuroleptic Effects : Similar compounds have shown neuroleptic properties, indicating potential use in psychiatric disorders.
Case Studies
- Neuroleptic Activity Study : In a study evaluating various benzamide derivatives, compounds similar to this compound exhibited enhanced antistereotypic activity compared to established neuroleptics like haloperidol . This suggests potential for reduced side effects while maintaining efficacy.
- Antimicrobial Evaluation : A series of sulfamoyl benzamides were tested against various bacterial strains, showing promising results that warrant further investigation into their mechanisms and therapeutic applications .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
N-(3-cyclopropyl-3-hydroxypropyl)-4-(dimethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-17(2)22(20,21)13-7-5-12(6-8-13)15(19)16-10-9-14(18)11-3-4-11/h5-8,11,14,18H,3-4,9-10H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHQICMCOVKJCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCC(C2CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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